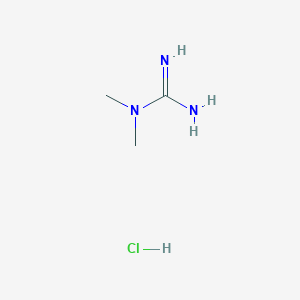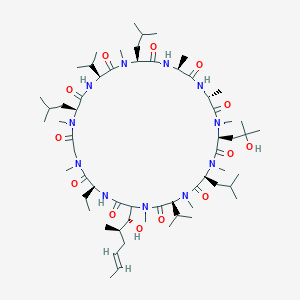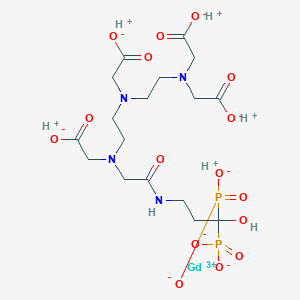
(E)-2,5-Dimethylhex-3-ene
Vue d'ensemble
Description
“(E)-2,5-Dimethylhex-3-ene” is a chemical compound with the molecular formula C8H16 . It has an average mass of 112.213 Da and a monoisotopic mass of 112.125198 Da . It is also known by other names such as trans-Diisopropylethylene and 3-Hexene, 2,5-dimethyl .
Synthesis Analysis
The synthesis of “(E)-2,5-Dimethylhex-3-ene” can be achieved by adding bromine across the double bond, followed by a double elimination .Molecular Structure Analysis
The molecule contains a total of 23 bonds, including 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“(E)-2,5-Dimethylhex-3-ene” has a molecular weight of 112.21264 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Radical Formation Studies
(E)-2,5-Dimethylhex-3-ene has been studied for its role in the formation of hydrocarbon radicals. Cyclohexyl and allyl radicals were detected using e.s.r. spectroscopy when (E)-2,5-Dimethylhex-3-ene was deposited onto the clean surface of evaporated ionic solids like sodium chloride at 77 K (Dahmane et al., 1983).
Electrochemical Reduction Studies
The compound has been involved in studies examining electrochemical reductions of vicinal dibromides. The reduction potentials and product distributions were assessed using (E)-2,5-Dimethylhex-3-ene, revealing variations in cis/trans ratios of the products based on electrode potentials (Brown, Middleton, & Threlfall, 1984).
Singlet Oxygen Reactions
It has been used to study the interactions with singlet oxygen in various solvents, showing different reactions including the ene-reaction, cycloadditions, and evidence for a vinylog ene-reaction (Gollnick & Griesbeck, 1984).
Catalysis and Polymerization
(E)-2,5-Dimethylhex-3-ene has been a subject in catalysis and polymerization studies. It has been used to examine the codimerization of ethylene with n-pentenes and propylene with n-butenes on alkaline catalysts, leading to various product formations (Ansheles et al., 1976).
Laccase-Catalyzed Oxidative Ring Opening
Studies have been conducted on the laccase-catalyzed ring opening of 2,5-dimethylfuran using air as an oxidant, with (E)-2,5-Dimethylhex-3-ene being a key product depending on the mediator used (Asta, Conrad, Mika, & Beifuss, 2011).
Construction of Carbon-Rich Scaffolds
Derivatives of (E)-2,5-Dimethylhex-3-ene have been used for constructing carbon-rich scaffolds like rods, rings, and switches in materials science. This has led to novel applications in optoelectronic devices due to their unique optical and electronic properties (Diederich, 2001).
Combustion Chemistry Studies
The compound has been a key subject in combustion chemistry research, particularly in understanding the combustion behavior of iso-paraffinic molecular structures in various fuels (Sarathy et al., 2014).
Propriétés
IUPAC Name |
(E)-2,5-dimethylhex-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5-8H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCMKWVOMRUHKZ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895820 | |
| Record name | (E)-2,5-Dimethylhex-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-hexene | |
CAS RN |
692-70-6, 15910-22-2 | |
| Record name | (3E)-2,5-Dimethyl-3-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-2,5-Dimethylhex-3-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-3-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Diisopropylethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-2,5-Dimethylhex-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2,5-dimethylhex-3-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















